4-Methoxypiperidin-3-amine dihydrochloride

Description

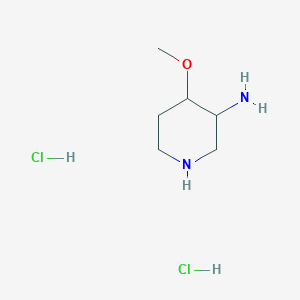

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxypiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-9-6-2-3-8-4-5(6)7;;/h5-6,8H,2-4,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFBBRVZTSJBNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNCC1N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Strategies for 4 Methoxypiperidin 3 Amine Dihydrochloride

Retrosynthetic Analysis and Key Disconnection Approaches

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 4-Methoxypiperidin-3-amine (B13263233) dihydrochloride (B599025), the primary disconnections involve the carbon-nitrogen and carbon-oxygen bonds that form the heterocyclic ring and attach the key functional groups.

A logical retrosynthetic strategy for 4-Methoxypiperidin-3-amine dihydrochloride (I) begins with the disconnection of the piperidine (B6355638) ring. Two primary bond disconnections to consider are the C-N bonds and the C-C bonds that form the six-membered ring. A common and effective approach for piperidine synthesis is through the cyclization of an acyclic precursor. Therefore, a key disconnection would be at one of the C-N bonds, leading to a linear amino alcohol or a related derivative.

Considering the 1,2-relationship of the amine and methoxy (B1213986) groups, a plausible retrosynthetic pathway involves a precursor in which the stereochemistry of these two centers can be controlled. One potential disconnection is between the nitrogen and the C6 carbon, and the C1-C2 bond, which could arise from a Michael addition of an amine to an α,β-unsaturated carbonyl compound, followed by reductive amination.

A more direct approach would be to disconnect the N1-C2 and C5-C6 bonds, suggesting a cyclization of a 1,5-difunctionalized linear precursor. A key intermediate in this retrosynthesis is a protected amino diol, which can be derived from a chiral starting material such as an amino acid or a carbohydrate, thereby establishing the desired stereochemistry early in the synthetic sequence.

A plausible retrosynthetic pathway is outlined below:

This analysis suggests that the synthesis could commence from a protected amino aldehyde, which would undergo a series of transformations including the formation of the carbon skeleton and subsequent cyclization to form the piperidine ring.

Formation of the Piperidine Ring System

The construction of the piperidine ring is a pivotal step in the synthesis of this compound. Various methodologies can be employed, primarily categorized into cyclization strategies and ring-modifying pathways.

Intramolecular cyclization of acyclic precursors is one of the most common and effective methods for the synthesis of piperidines. The choice of cyclization strategy is often dictated by the nature of the functional groups in the linear precursor.

Reductive Amination of Dicarbonyl Compounds: A classical approach involves the intramolecular reductive amination of a 1,5-dicarbonyl compound or a related precursor. For the target molecule, a δ-amino ketone or aldehyde could be cyclized in the presence of a reducing agent to form the piperidine ring. The stereochemical outcome of this cyclization can often be controlled by the choice of reducing agent and reaction conditions.

Intramolecular Michael Addition: An alternative strategy involves the intramolecular Michael addition of an amine to an α,β-unsaturated ester, ketone, or nitrile. This approach is particularly useful for the synthesis of substituted piperidines where the substituents can be introduced in the acyclic precursor.

Prins and Carbonyl Ene Cyclizations: The Prins cyclization and related carbonyl ene cyclizations of δ,ε-unsaturated aldehydes or ketones can be catalyzed by Brønsted or Lewis acids to afford 3,4-disubstituted piperidines. The stereochemical outcome of these reactions can be influenced by the choice of catalyst and reaction temperature, allowing for either kinetic or thermodynamic control of the product distribution. For instance, Lewis acid-catalyzed carbonyl ene cyclizations have been shown to favor the formation of trans-3,4-disubstituted piperidines under thermodynamic control, while Prins cyclizations can lead to the cis-isomers under kinetic control semanticscholar.org.

| Strategy | Precursor | Key Transformation | Stereochemical Control |

|---|---|---|---|

| Reductive Amination | δ-Amino ketone/aldehyde | Imine/enamine formation and reduction | Substrate and reagent control |

| Intramolecular Michael Addition | Amino α,β-unsaturated carbonyl | Conjugate addition | Substrate control |

| Prins/Carbonyl Ene Cyclization | δ,ε-Unsaturated aldehyde/ketone | Acid-catalyzed cyclization | Kinetic vs. thermodynamic control semanticscholar.org |

While less common for the direct synthesis of simple piperidines, ring expansion of smaller rings (e.g., pyrrolidines) or contraction of larger rings can be employed. Similarly, rearrangement reactions, such as the Beckmann or Schmidt rearrangements of cyclohexanone derivatives, can lead to piperidin-2-ones, which can be further reduced to the corresponding piperidines. However, for a molecule with the specific substitution pattern of 4-Methoxypiperidin-3-amine, these methods are generally less direct than cyclization strategies.

Stereoselective Synthesis of this compound

The control of stereochemistry at the C3 and C4 positions is a critical aspect of the synthesis of this compound. The vicinal amino and methoxy groups can exist in either a cis or trans relationship, and each of these diastereomers can exist as a pair of enantiomers.

Enantioselective catalysis provides a powerful tool for establishing the absolute stereochemistry of the chiral centers in the target molecule. This can be achieved through the use of chiral catalysts that create a chiral environment during a key bond-forming reaction.

Chiral Lewis acids are versatile catalysts that can activate substrates towards nucleophilic attack and control the facial selectivity of the reaction, thereby inducing enantioselectivity wikipedia.org. In the context of synthesizing 4-Methoxypiperidin-3-amine, a chiral Lewis acid could be employed in several key steps.

One potential application of a chiral Lewis acid is in the catalytic asymmetric ring opening of a meso-aziridine or epoxide precursor. For instance, a chiral Lewis acid complex could catalyze the enantioselective ring opening of a suitable aziridine with a methanol-based nucleophile to establish the stereocenters at the C3 and C4 positions with the desired amino and methoxy functionalities semanticscholar.orgresearchgate.net.

A hypothetical synthetic sequence could involve the formation of an N-protected 3,4-epoxypiperidine. The regioselective and enantioselective ring-opening of this epoxide with a methoxide source, catalyzed by a chiral Lewis acid, would yield the desired 3-amino-4-methoxy substitution pattern. The choice of the chiral ligand for the Lewis acid would be crucial in determining the enantiomeric excess of the product.

| Reaction Type | Chiral Lewis Acid System | Key Transformation | Potential Application |

|---|---|---|---|

| Asymmetric Ring Opening | Cu(I) or Ag(I) with chiral diphosphine ligand | Enantioselective opening of meso-aziridines with alcohols semanticscholar.orgresearchgate.net | Formation of the 3-amino-4-methoxy moiety |

| Asymmetric Diels-Alder | Chiral oxazaborolidine | [4+2] cycloaddition to form a cyclohexene precursor | Establishment of relative and absolute stereochemistry |

| Asymmetric Carbonyl Ene | Chiral Ti(IV) complex | Enantioselective cyclization of an unsaturated aldehyde | Formation of a chiral piperidine precursor |

The development of new chiral Lewis acid catalysts and their application in novel synthetic transformations continues to be an active area of research. The successful application of such a catalyst would provide an efficient and elegant route to enantiomerically pure this compound.

Diastereoselective Synthetic Routes

When a molecule contains multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is as crucial as controlling the absolute configuration (enantioselectivity). Diastereoselective routes to cis- or trans-4-Methoxypiperidin-3-amine would involve a reaction sequence where an existing stereocenter directs the formation of a new one.

One such approach involves a C–H activation–cyclization–reduction cascade. nih.gov For instance, a rhodium-catalyzed reaction between an α,β-unsaturated imine and an alkyne can generate a 1,2-dihydropyridine intermediate. Subsequent diastereoselective reduction of this intermediate, often promoted by a Brønsted acid and a hydride source like sodium borohydride, can yield a highly substituted tetrahydropyridine. The facial selectivity of the reduction is controlled by the steric environment established in the cyclization step, leading to a high diastereomeric ratio. nih.gov This strategy allows for the creation of multiple stereocenters in a single pot with defined relative stereochemistry.

Chiral Auxiliary-Mediated Transformations

The use of a chiral auxiliary is a classical yet robust strategy for asymmetric synthesis. wikipedia.org In this method, a prochiral substrate is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.

Commonly used auxiliaries include pseudoephedrine, pseudoephenamine, and Evans oxazolidinones. wikipedia.orgnih.gov To synthesize a precursor to 4-Methoxypiperidin-3-amine, one could attach a chiral auxiliary to a suitable piperidine building block. For example, an N-acyl oxazolidinone derivative of a piperidine carboxylic acid could undergo a highly diastereoselective α-alkylation or amination reaction. The bulky auxiliary effectively blocks one face of the corresponding enolate, forcing the electrophile to approach from the opposite face. wikipedia.org Subsequent removal of the auxiliary would reveal the enantiomerically enriched substituted piperidine. Pseudoephenamine has been noted as a particularly effective auxiliary for reactions that form quaternary carbon centers. nih.govharvard.edu

Kinetic Resolution and Dynamic Kinetic Resolution Methodologies

Kinetic resolution is a process for separating a racemic mixture based on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. As mentioned in the enzymatic context, this method is inherently limited to a 50% yield. researchgate.netnih.gov

Dynamic kinetic resolution (DKR) overcomes this limitation by combining the selective reaction of one enantiomer with the in-situ racemization of the other. nih.govorganic-chemistry.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. organic-chemistry.org A chemoenzymatic DKR process is a powerful application of this principle. scispace.com For a racemic 4-Methoxypiperidin-3-amine, the process would involve:

Enzymatic Resolution : A lipase (e.g., CALB) selectively acylates one enantiomer (e.g., the R-enantiomer). organic-chemistry.org

In-situ Racemization : A metal catalyst (e.g., Ruthenium or Palladium-based) simultaneously racemizes the unreactive enantiomer (the S-enantiomer), continuously replenishing the substrate pool for the enzyme. scispace.comnih.gov

This combination drives the equilibrium towards the formation of a single enantiomer of the acylated product, which can be isolated in high yield and high enantiomeric excess. organic-chemistry.org

Separation and Purification of Enantiomers (e.g., Chiral HPLC)

The analysis and purification of enantiomers are critical for confirming the success of an asymmetric synthesis and for obtaining enantiopure compounds. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose. nih.govphenomenex.com

For amines like piperidin-3-amine, which lack a strong UV chromophore, a pre-column derivatization step is often necessary to allow for UV detection. nih.gov Derivatization with an agent like para-toluenesulfonyl chloride not only introduces a chromophore but can also enhance the chiral recognition on the CSP. nih.gov The enantiomers of the derivatized amine can then be separated on a suitable CSP, such as a polysaccharide-based column (e.g., Chiralpak AD-H). The separation relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP. The method can be validated according to ICH guidelines to ensure it is simple, precise, and robust for quantifying enantiomeric purity. nih.gov

The table below outlines a typical Chiral HPLC method for a related compound.

| Parameter | Condition | Purpose | Reference |

| Derivatizing Agent | para-Toluene sulfonyl chloride (PTSC) | Introduces a UV chromophore for detection. | nih.gov |

| Chiral Column | Chiralpak AD-H | Provides a chiral environment for separation. | nih.gov |

| Mobile Phase | 0.1% Diethylamine in Ethanol | Elutes the compounds from the column. | nih.gov |

| Flow Rate | 0.5 mL/min | Controls the retention time and resolution. | nih.gov |

| Detection | UV at 228 nm | Monitors the elution of the separated enantiomers. | nih.gov |

Installation and Manipulation of Methoxy and Amino Functionalities

The core challenge in synthesizing 4-Methoxypiperidin-3-amine lies in the controlled introduction of the amino and methoxy groups at the C3 and C4 positions of the piperidine ring, respectively. This necessitates sophisticated strategies for regioselective functionalization and the use of orthogonal protecting groups to manage the reactivity of the amine and a hydroxyl precursor to the methoxy group.

Achieving the desired 3,4-substitution pattern on the piperidine ring is a non-trivial synthetic task. Several methodologies can be envisioned, primarily revolving around the regioselective opening of a suitable epoxide precursor or the diastereoselective functionalization of a piperidone derivative.

One of the most effective strategies for introducing vicinal amino and hydroxyl groups is the regioselective ring-opening of an epoxide . In this approach, a 3,4-epoxypiperidine derivative serves as a key intermediate. The epoxide can be synthesized from a corresponding 3,4-unsaturated piperidine precursor. The subsequent nucleophilic attack by an amine or an azide (which can be later reduced to an amine) at either the C3 or C4 position of the epoxide is the critical step. The regioselectivity of this ring-opening is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of Lewis or Brønsted acids. For the synthesis of a 3-amino-4-hydroxy piperidine precursor, the nucleophilic attack would be directed to the C3 position. The hydroxyl group at C4 can then be methylated in a subsequent step.

Another viable approach involves the diastereoselective reduction of a 3-amino-4-oxopiperidine intermediate. The synthesis of such an intermediate can be accomplished through various routes, including the cyclization of appropriate acyclic precursors. The stereochemical outcome of the ketone reduction to the corresponding alcohol can be controlled by the choice of reducing agent and the steric and electronic environment of the piperidone ring. Subsequent methylation of the hydroxyl group would furnish the desired 4-methoxy substituent.

Recent advances in catalysis have also provided powerful tools for the regioselective functionalization of the piperidine ring. For instance, boronyl radical-catalyzed (4+2) cycloaddition reactions have been shown to produce polysubstituted piperidines with high regioselectivity and diastereoselectivity, offering a potential route to densely functionalized piperidines at the 3,4,5-positions nih.gov.

| Synthetic Strategy | Key Intermediate | Key Transformation | Control Element |

| Epoxide Ring-Opening | 3,4-Epoxypiperidine | Nucleophilic attack by an amine/azide | Nucleophile, solvent, catalyst |

| Piperidone Reduction | 3-Amino-4-oxopiperidine | Diastereoselective ketone reduction | Reducing agent, steric hindrance |

| Cycloaddition Reaction | Acyclic precursors | Radical-catalyzed (4+2) cycloaddition | Catalyst, reaction conditions |

Given the presence of two reactive functional groups (amine and a hydroxyl precursor), a robust protecting group strategy is paramount. Orthogonal protecting groups, which can be removed under different conditions without affecting each other, are essential for the successful synthesis of 4-Methoxypiperidin-3-amine.

For the amine functionality, the most commonly employed protecting groups are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid). The Cbz group, on the other hand, is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. This orthogonality allows for the selective deprotection of the amine at the desired stage of the synthesis.

The strategic selection of an orthogonal protecting group pair, such as Boc for the amine and Bn for the hydroxyl precursor, allows for the independent manipulation of these two functionalities. For example, the hydroxyl group can be deprotected and methylated while the amine remains protected, or vice versa.

| Protecting Group | Functional Group | Protection Conditions | Deprotection Conditions | Orthogonal to |

| tert-Butoxycarbonyl (Boc) | Amine | (Boc)₂O, base | Acid (e.g., TFA) | Cbz, Bn |

| Benzyloxycarbonyl (Cbz) | Amine | Cbz-Cl, base | H₂, Pd/C | Boc, TBDMS |

| Benzyl (Bn) | Hydroxyl | BnBr, base | H₂, Pd/C | Boc, TBDMS |

| tert-Butyldimethylsilyl (TBDMS) | Hydroxyl | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) | Cbz, Boc |

Modern Synthetic Techniques for Enhanced Efficiency

To improve the efficiency, safety, and scalability of the synthesis of this compound, modern synthetic techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities mdpi.com. The application of microwave heating can be particularly beneficial for several steps in the synthesis of 4-Methoxypiperidin-3-amine. For instance, the nucleophilic ring-opening of the epoxypiperidine intermediate can be significantly accelerated under microwave conditions. Similarly, amination reactions, which can be sluggish under conventional heating, often proceed much more efficiently with microwave assistance nih.govthieme-connect.dedoaj.org. The ability of microwaves to rapidly and uniformly heat the reaction mixture can lead to cleaner reactions with fewer side products.

Formation and Characterization of the Dihydrochloride Salt

The final step in the synthesis is the formation of the dihydrochloride salt. Since 4-Methoxypiperidin-3-amine contains two basic nitrogen atoms (the piperidine ring nitrogen and the primary amine at C3), it can react with two equivalents of hydrochloric acid to form a stable, crystalline dihydrochloride salt.

The formation of the dihydrochloride salt is typically achieved by dissolving the free base in a suitable organic solvent, such as isopropanol or a mixture of diethyl ether and methanol, and then adding a solution of hydrogen chloride in the same or a compatible solvent. The dihydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution and can be collected by filtration. The use of an anhydrous solvent is crucial to prevent the incorporation of water into the crystal lattice. The reaction of a diamine with an excess of concentrated aqueous hydrochloric acid followed by evaporation can also yield the dihydrochloride salt mdpi.com.

Chemical Reactivity and Transformation Studies of 4 Methoxypiperidin 3 Amine Dihydrochloride

Reactions Involving the Primary Amine Moiety

The primary amine group in 4-Methoxypiperidin-3-amine (B13263233) is a key site for a variety of chemical transformations, making it a versatile building block in organic synthesis. Its reactivity is characteristic of primary amines, allowing for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

The primary amine of 4-Methoxypiperidin-3-amine readily undergoes amidation and acylation reactions when treated with carboxylic acids, acyl chlorides, or anhydrides. These reactions are fundamental in peptide synthesis and the creation of various amide-containing compounds. The use of coupling agents like HBTU can facilitate the direct formation of amides from carboxylic acids. organic-chemistry.orgorganic-chemistry.org The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. fishersci.it

Table 1: Examples of Amidation and Acylation Reactions

| Acylating Agent | Reaction Conditions | Product Type |

| Acyl Chloride | Base (e.g., triethylamine), aprotic solvent | N-Acyl-4-methoxypiperidin-3-amine |

| Carboxylic Anhydride | Aprotic solvent, optional base | N-Acyl-4-methoxypiperidin-3-amine |

| Carboxylic Acid | Coupling agent (e.g., DCC, EDC), solvent | N-Acyl-4-methoxypiperidin-3-amine |

This table provides illustrative examples of common amidation and acylation reactions.

As a potent nucleophile, the primary amine of 4-Methoxypiperidin-3-amine can participate in nucleophilic substitution reactions. khanacademy.org This is particularly evident in reactions with alkyl halides or other substrates with a good leaving group, leading to the formation of secondary amines. The reaction proceeds via an SN2 mechanism, where the amine displaces the leaving group. Furthermore, it can engage in nucleophilic aromatic substitution (SNAr) with activated aromatic systems, such as those containing electron-withdrawing groups ortho or para to the leaving group. nih.govmdpi.com For instance, 4-chloropyridine (B1293800) reacts with primary amines to form substituted 4-aminopyridines. researchgate.net

Condensation reactions between the primary amine of 4-Methoxypiperidin-3-amine and carbonyl compounds, such as aldehydes and ketones, lead to the formation of imines (Schiff bases). organic-chemistry.org This reversible reaction typically requires the removal of water to drive the equilibrium toward the product. nih.govresearchgate.net The resulting imines are valuable intermediates that can be further reduced to form secondary amines or used in various cycloaddition reactions.

Table 2: Imine Formation with Various Carbonyl Compounds

| Carbonyl Compound | Catalyst/Conditions | Product |

| Aromatic Aldehyde | Acid or base catalyst, removal of water | N-Benzylidene-4-methoxypiperidin-3-amine |

| Aliphatic Ketone | Dean-Stark apparatus, azeotropic solvent | N-(Alkylidene)-4-methoxypiperidin-3-amine |

This table illustrates the formation of imines from the reaction of the primary amine with different carbonyl compounds.

The primary amine can be derivatized to enhance its reactivity or to facilitate analysis. researchgate.net For analytical purposes, especially in chromatography, derivatization is employed to introduce a chromophore or to improve separation and detection. nih.govresearchgate.net Reagents like dansyl chloride, p-toluenesulfonyl chloride, or o-phthalaldehyde (B127526) (OPA) are commonly used for this purpose. researchgate.netnih.gov These derivatizing agents react with the primary amine to form stable, easily detectable products. mdpi.com

Transformations of the Methoxy (B1213986) Group

The methoxy group on the piperidine (B6355638) ring is generally stable. However, under harsh acidic conditions, such as with strong hydrohalic acids (e.g., HBr or HI), ether cleavage can occur to yield the corresponding alcohol (a hydroxyl group). This transformation would provide a synthetic handle for further functionalization, such as esterification or oxidation.

Modifications of the Piperidine Ring System

The piperidine ring itself is a saturated heterocyclic system and is relatively unreactive under many conditions. However, the secondary amine within the piperidine ring can undergo N-alkylation or N-acylation reactions, provided the primary amine at the 3-position is appropriately protected. Ring-opening reactions are not typical for a stable six-membered ring like piperidine unless under specific and forcing conditions that are not commonly employed in standard organic synthesis. Modifications often focus on the substituents attached to the ring rather than the ring structure itself. nih.govnih.govdtic.milresearchgate.net The synthesis of various piperidine derivatives often involves building the ring from acyclic precursors rather than modifying a pre-existing piperidine core. nih.govdtic.mil

Reduction Reactions

Similarly, there is a lack of specific research on the reduction reactions of 4-Methoxypiperidin-3-amine dihydrochloride (B599025). The functional groups present—a primary amine, a secondary amine, and a methoxy ether—are generally not susceptible to reduction under standard conditions. It is plausible that under forcing conditions, cleavage of the methoxy group could occur, but no such transformations have been reported.

Structural Elucidation and Conformational Analysis of 4 Methoxypiperidin 3 Amine Dihydrochloride

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the structural elucidation of organic compounds. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups, connectivity, and molecular weight can be obtained. For 4-Methoxypiperidin-3-amine (B13263233) dihydrochloride (B599025), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and chiroptical methods provides a complete characterization.

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. In the dihydrochloride salt form, both the primary amine at the C3 position and the piperidine (B6355638) ring nitrogen are protonated.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment and connectivity of hydrogen atoms. The signals for the protons on the piperidine ring would typically appear in the range of 1.5-3.5 ppm. The proton attached to the methoxy-bearing carbon (H4) and the amine-bearing carbon (H3) would show distinct chemical shifts influenced by these electronegative substituents. The methoxy (B1213986) group itself would present a sharp singlet around 3.3-3.5 ppm. The protons of the ammonium (B1175870) group (-NH3+) would likely appear as a broad signal at a downfield shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon atom attached to the methoxy group (C4) would be significantly downfield-shifted, typically in the 70-80 ppm range. The carbon bearing the ammonium group (C3) would also be deshielded, appearing around 50-60 ppm. The remaining piperidine ring carbons would resonate at higher fields, while the methoxy carbon would have a characteristic signal around 55-60 ppm.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign proton and carbon signals. COSY would establish proton-proton coupling relationships within the piperidine ring, confirming the connectivity, while HSQC would correlate each proton with its directly attached carbon atom. Analysis of the coupling constants (J-values) from the ¹H NMR spectrum can also provide insights into the dihedral angles between protons and thus the preferred conformation of the ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Methoxypiperidin-3-amine Dihydrochloride

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 2.8 - 3.2 | 45 - 50 |

| C3 | 3.0 - 3.5 | 50 - 60 |

| C4 | 3.4 - 3.8 | 70 - 80 |

| C5 | 1.8 - 2.2 | 25 - 30 |

| C6 | 2.6 - 3.0 | 44 - 49 |

| -OCH₃ | 3.3 - 3.5 | 55 - 60 |

| -NH₃⁺ | 7.5 - 8.5 (broad) | N/A |

| Ring NH₂⁺ | 9.0 - 10.0 (broad) | N/A |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and formula.

MS Fragmentation: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecule would likely exhibit a molecular ion peak corresponding to the free base or the monoprotonated species. Common fragmentation patterns for piperidines involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and ring cleavage. The loss of the methoxy group (-OCH₃) or the amine group (-NH₂) as neutral fragments are also plausible fragmentation pathways.

HRMS: High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula, C₆H₁₄N₂O, thereby confirming the compound's identity. The theoretical exact mass for the monoprotonated cation [C₆H₁₅N₂O]⁺ is approximately 131.1184 Da.

Table 2: Predicted Mass Spectrometry Data for 4-Methoxypiperidin-3-amine

| Species | Description | Predicted m/z |

| [M+H]⁺ | Monoprotonated molecular ion | ~131.12 |

| [M-NH₂]⁺ | Loss of the amino group | ~115.09 |

| [M-OCH₃]⁺ | Loss of the methoxy group | ~100.11 |

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For the dihydrochloride salt, the spectrum would be dominated by absorptions from the protonated amine groups.

Key characteristic absorption bands would include:

N-H Stretching: Broad and strong absorptions in the range of 2400-3200 cm⁻¹ are characteristic of the stretching vibrations of the ammonium (-NH₃⁺) and secondary amine hydrochloride (R₂-NH₂⁺) groups.

N-H Bending: Bending vibrations for the ammonium group typically appear around 1500-1600 cm⁻¹.

C-O Stretching: A strong, sharp peak corresponding to the C-O ether stretch is expected in the 1070-1150 cm⁻¹ region.

C-N Stretching: This vibration would appear in the 1020-1250 cm⁻¹ range.

C-H Stretching: Absorptions for the aliphatic C-H bonds of the piperidine ring and methoxy group would be observed just below 3000 cm⁻¹.

The combined use of experimental work and in situ IR spectroscopy has proven effective in monitoring reactions involving substituted piperidines. nih.govacs.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| R-NH₃⁺ / R₂-NH₂⁺ | N-H Stretch | 2400 - 3200 (broad, strong) |

| R-NH₃⁺ | N-H Bend | 1500 - 1600 |

| C-O (Ether) | C-O Stretch | 1070 - 1150 (strong) |

| C-N | C-N Stretch | 1020 - 1250 |

| C-H (Aliphatic) | C-H Stretch | 2850 - 2960 |

The 4-Methoxypiperidin-3-amine molecule possesses two chiral centers at the C3 and C4 positions. This gives rise to the possibility of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are a pair of enantiomers (the trans isomers), while the (3R,4S) and (3S,4R) isomers form another pair of enantiomers (the cis isomers).

Chiroptical methods are essential for distinguishing between enantiomers.

Optical Rotation: Enantiomers rotate plane-polarized light to an equal but opposite degree. Measurement of the specific rotation would confirm the enantiomeric purity of a sample.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides more detailed stereochemical information than optical rotation and can be used to assign the absolute configuration of the chiral centers, often by comparison with computationally predicted spectra.

While specific experimental data for this compound is not widely published, these techniques would be critical for the complete stereochemical assignment of any synthesized sample. whiterose.ac.uk

Conformational Analysis and Dynamics of the Piperidine Ring

The piperidine ring is not planar and, like cyclohexane, typically adopts a low-energy chair conformation to minimize steric and torsional strain. The substituents on the ring can exist in either axial or equatorial positions, and the ring can undergo a "ring flip" to interconvert between two chair conformations.

Computational methods, particularly quantum chemical simulations like Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences of molecules. nih.gov These approaches can calculate the relative energies of different conformers and the energy barriers for their interconversion.

For 4-Methoxypiperidin-3-amine, the analysis would focus on the relative stabilities of the chair conformations for both the cis and trans diastereomers.

Trans Isomer: The two chair conformations would have the substituents in either a diequatorial or a diaxial arrangement. Generally, the diequatorial conformation is strongly favored to avoid unfavorable 1,3-diaxial interactions.

Cis Isomer: In the cis isomer, both chair conformations would have one substituent in an axial position and the other in an equatorial position. The preferred conformation would be the one that places the larger substituent in the equatorial position to minimize steric strain.

DFT calculations at levels of theory like M06-2X can provide accurate predictions of the Gibbs free energy (ΔG) difference between conformers. nih.gov The calculations would also consider factors like intramolecular hydrogen bonding and gauche interactions between the amine and methoxy groups, which can influence conformational stability. Such studies have been used to investigate conformational preferences in various substituted piperidine systems. nih.govresearchgate.net The equilibrium between twist-boat and chair conformations can also be investigated, though the chair form is typically found to be significantly more stable. nih.gov

Computational Chemistry Approaches

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a dynamic perspective of the conformational behavior of this compound in a simulated environment, often mimicking physiological conditions. frontiersin.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can trace the trajectory of the molecule over time, revealing accessible conformations and the transitions between them. researchgate.netnih.gov

For this compound, MD simulations would typically be employed to:

Explore Conformational Space: Identify the most stable chair and boat conformations of the piperidine ring and the rotational states of the methoxy and amine substituents.

Analyze Dihedral Angles: Monitor the fluctuations of key dihedral angles to understand the flexibility of the ring and its substituents.

Investigate Solvent Effects: Simulate the molecule in an explicit solvent (e.g., water) to understand how solvent interactions influence conformational preferences.

The results of such simulations would likely indicate that the piperidine ring predominantly adopts a chair conformation, which is generally the most stable form for six-membered rings. The orientation of the methoxy and amine groups (axial vs. equatorial) would be a key area of investigation.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. nih.gov DFT calculations provide accurate predictions of molecular geometries, vibrational frequencies, and relative energies of different conformers. researchgate.netresearchgate.net

In the context of this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), would be applied to: epstem.net

Optimize Molecular Geometry: Determine the lowest energy structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

Calculate Relative Energies: Compare the energies of different possible conformers (e.g., chair with equatorial/axial substituents vs. boat conformations) to identify the most stable ones.

Predict Spectroscopic Properties: Calculate theoretical vibrational spectra (IR and Raman) and NMR chemical shifts, which can be compared with experimental data to validate the computed structures.

The following table illustrates hypothetical relative energies for different conformers of this compound as might be determined by DFT calculations.

| Conformer | Methoxy Group Orientation | Amine Group Orientation | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | Equatorial | 0.00 |

| Chair 2 | Equatorial | Axial | 1.5 |

| Chair 3 | Axial | Equatorial | 2.1 |

| Chair 4 | Axial | Axial | 4.5 |

| Twist-Boat | - | - | 5.8 |

Note: These are illustrative values and would require specific DFT calculations to be confirmed.

Potential Energy Surface (PES) Mapping

Potential Energy Surface (PES) mapping is a computational technique used to visualize the energy of a molecule as a function of one or more of its geometric parameters, such as bond rotation or ring puckering coordinates. researchgate.net For this compound, a PES map could be generated by systematically varying key dihedral angles of the piperidine ring.

This analysis helps to:

Identify Energy Minima: Locate the stable conformers of the molecule, which correspond to the valleys on the PES.

Determine Transition States: Identify the energy barriers (saddle points) between different conformers, providing insight into the kinetics of conformational interconversion.

Visualize Conformational Pathways: Understand the pathways the molecule is likely to follow when transitioning between different shapes.

Ab Initio Calculations

Ab initio (from the beginning) calculations are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate results for smaller molecules.

For this compound, ab initio calculations could be used to:

Benchmark DFT Results: Validate the accuracy of the less computationally expensive DFT methods.

Refine Energetic Calculations: Provide very precise relative energies of conformers, especially when electron correlation effects are significant.

Investigate Electronic Properties: Offer a detailed picture of the electron distribution and molecular orbitals.

Experimental Determination of Conformational Preferences

While computational methods provide theoretical insights, experimental techniques are crucial for validating these predictions and determining the actual conformational preferences of the molecule in solution and the solid state.

Common experimental methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for conformational analysis. nih.gov Coupling constants (J-values) between protons on the piperidine ring can provide information about their dihedral angles and thus the ring's conformation. The Nuclear Overhauser Effect (NOE) can be used to determine through-space proximity of atoms, further elucidating the spatial arrangement.

X-ray Crystallography: This technique provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and the conformation of the piperidine ring and its substituents. nih.gov The crystal structure would reveal the preferred conformation adopted by the molecule in the crystalline lattice.

Absolute Configuration Assignment and Stereochemical Characterization

This compound contains two stereocenters, at the C3 and C4 positions of the piperidine ring. This gives rise to the possibility of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The dihydrochloride salt can exist as a mixture of these stereoisomers or as a single, resolved stereoisomer.

The assignment of the absolute configuration is essential for understanding its biological activity and stereospecific interactions. Techniques used for this purpose include:

X-ray Crystallography of a Chiral Derivative: By co-crystallizing the compound with a molecule of known absolute configuration, the absolute stereochemistry of the target molecule can be determined.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy: These chiroptical techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimental VCD and ECD spectra with those predicted by quantum chemical calculations for each possible stereoisomer, the absolute configuration can be unambiguously assigned. uzh.ch

Chemical Correlation: The absolute configuration can also be determined by chemically converting the molecule to or from a compound of known stereochemistry. uzh.ch

Role As a Chemical Building Block and Scaffold in Complex Chemical Systems

Design and Development of New Chemical Entities

The primary role of 4-methoxypiperidin-3-amine (B13263233) dihydrochloride (B599025) in synthetic chemistry is as a foundational element in the design and development of new chemical entities (NCEs) for therapeutic use. Its utility is demonstrated in patents for compounds targeting a variety of biological pathways. By incorporating this scaffold, medicinal chemists can explore new regions of chemical space and modulate the properties of a lead molecule.

For example, its use in the synthesis of TRPC6 inhibitors highlights how this building block contributes to the final structure of a complex drug candidate. googleapis.com Similarly, its integration into PAD4 inhibitors, which are being investigated for inflammatory diseases and cancers, shows its versatility. google.com In these examples, the amine serves as a versatile handle for connecting to other parts of the molecule, while the methoxy-substituted piperidine (B6355638) ring helps to control conformation and interactions with the biological target.

The following table summarizes examples of new chemical entities developed using this building block, as described in patent literature.

| Building Block | Target Class | Resulting Scaffold Class | Potential Indication |

| 4-Methoxypiperidin-3-amine | Ion Channel (TRPC6) | Benzimidazole Derivatives | Renal Disease google.comgoogleapis.com |

| (Protected) 4-Methoxypiperidin-3-amine | Enzyme (PAD4) | Benzodiazole Derivatives | Inflammatory Diseases, Cancer google.com |

| 4-Methoxypiperidin-3-amine | Enzyme (Kinase) | Pyrrolopyridine Derivatives | Not Specified google.com |

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

While 4-methoxypiperidin-3-amine is a component of larger molecules that are subjected to extensive Structure-Activity Relationship (SAR) studies, specific SAR studies focusing on the optimization of the 4-methoxypiperidin-3-amine scaffold itself are not detailed in the reviewed literature. The SAR analyses found in patents typically focus on modifications to other parts of the final molecule—such as the aromatic rings or linker groups attached to the piperidine nitrogen—while keeping the 4-methoxypiperidin-3-amine core constant. This suggests that this particular scaffold is often chosen as a stable, well-characterized anchor or foundational element, providing a desirable geometry and set of physicochemical properties, from which other parts of the molecule can be explored and optimized to maximize potency and selectivity for the biological target.

Application in Combinatorial Chemistry and Fragment-Based Drug Discovery Libraries

The 3-amino-4-methoxypiperidine scaffold serves as an excellent starting point for the construction of both targeted and diversity-oriented combinatorial libraries. The primary amine at the 3-position offers a readily available handle for a wide array of chemical transformations, allowing for the introduction of diverse side chains and functional groups through techniques like amide bond formation, reductive amination, and urea (B33335) or thiourea (B124793) synthesis. This versatility enables the rapid, parallel synthesis of large numbers of distinct compounds, a cornerstone of combinatorial chemistry. imperial.ac.uk

In the context of fragment-based drug discovery, the 3-amino-4-methoxypiperidine core represents an attractive fragment due to its optimal size, low molecular weight, and desirable physicochemical properties, often adhering to the "Rule of Three". nih.gov The three-dimensional nature of the piperidine ring provides a significant advantage over flat, aromatic fragments, allowing for a more thorough exploration of the topographical features of a protein's binding site. nih.govrsc.org The methoxy (B1213986) group at the 4-position can influence the conformation of the piperidine ring and participate in hydrogen bonding interactions, while also potentially improving metabolic stability.

The strategic value of such 3,4-disubstituted piperidine scaffolds lies in their ability to serve as templates for generating libraries of compounds with diverse pharmacological profiles. The synthesis of libraries of 3,4-disubstituted piperidines has been a focus of medicinal chemistry efforts to explore new chemical space and identify novel ligands for various biological targets. researchgate.netacs.org

While direct public-domain examples detailing the specific inclusion of 4-Methoxypiperidin-3-amine dihydrochloride in large-scale screening libraries are not extensively documented in readily available literature, the principles of library design and the known reactivity of this scaffold strongly support its utility. Chemical suppliers like Enamine offer a wide variety of functionalized piperidine building blocks for the synthesis of custom libraries, highlighting the demand for such scaffolds in drug discovery. enamine.net

The general synthetic accessibility of 3-amino-4-alkoxypiperidine derivatives further enhances their appeal for combinatorial synthesis. Methodologies for the stereocontrolled synthesis of 3,4-disubstituted piperidines have been developed, allowing for the creation of libraries with defined stereochemistry, which is crucial for understanding structure-activity relationships (SAR). acs.org

Below is an illustrative table of how the 4-Methoxypiperidin-3-amine scaffold could be utilized in a combinatorial library synthesis:

| Scaffold | Reaction Type | Diverse Building Blocks (R-groups) | Resulting Library Features |

| 4-Methoxypiperidin-3-amine | Amide Coupling | Carboxylic Acids (R-COOH) | Diverse amides with varying steric and electronic properties. |

| 4-Methoxypiperidin-3-amine | Reductive Amination | Aldehydes/Ketones (R-CHO/R-CO-R') | Secondary and tertiary amines with a range of substituents. |

| 4-Methoxypiperidin-3-amine | Sulfonylation | Sulfonyl Chlorides (R-SO2Cl) | Sulfonamides with different substitution patterns. |

| 4-Methoxypiperidin-3-amine | Urea/Thiourea Formation | Isocyanates/Isothiocyanates (R-NCO/R-NCS) | Ureas and thioureas with diverse aryl and alkyl groups. |

The resulting libraries can then be screened against a multitude of biological targets to identify hit compounds. For fragments identified in FBDD screens, the reactive amine of the 4-Methoxypiperidin-3-amine core provides a clear vector for chemical elaboration, allowing medicinal chemists to "grow" the fragment into a more potent lead compound by exploring the surrounding binding pocket. nih.gov

Future Directions and Emerging Research Avenues

The unique structural characteristics of 4-Methoxypiperidin-3-amine (B13263233) dihydrochloride (B599025), featuring a stereochemically complex and functionalized piperidine (B6355638) core, position it as a valuable scaffold for future research and development. The exploration of this compound and its analogs is poised to benefit significantly from advancements in synthetic chemistry, computational methods, and materials science. Emerging research avenues are focused on creating more efficient and sustainable access to these molecules, deeply understanding their physicochemical properties, expanding their chemical utility, and integrating them into novel functional systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.